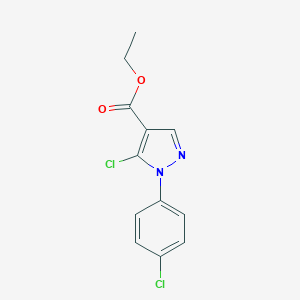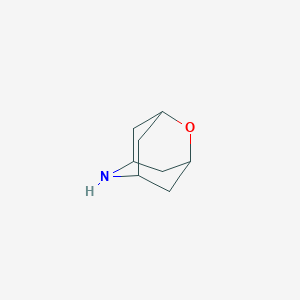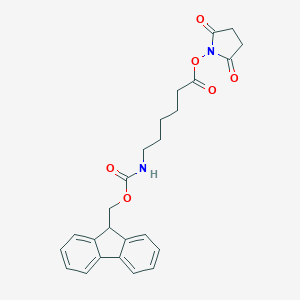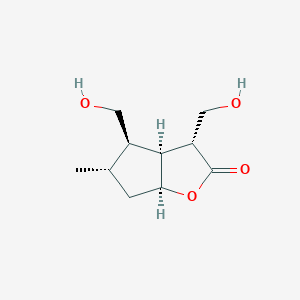
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione, commonly known as DFB, is a chemical compound with the molecular formula C10H6F5O2. This compound is widely used in scientific research due to its unique properties and applications.
Wirkmechanismus
DFB acts as a Michael acceptor, which means it can react with nucleophiles such as thiols and amines. This property makes it useful in the synthesis of pharmaceuticals and other compounds. DFB has also been shown to inhibit the activity of certain enzymes, such as protein tyrosine phosphatases, which are involved in the regulation of cell signaling pathways.
Biochemische Und Physiologische Effekte
DFB has been shown to have anti-inflammatory and anticancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo. DFB has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-6, in macrophages.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using DFB in lab experiments is its high reactivity towards nucleophiles, which makes it useful in the synthesis of other compounds. However, DFB can be difficult to handle due to its sensitivity to moisture and air. It is also toxic and should be handled with care.
Zukünftige Richtungen
There are several future directions for the use of DFB in scientific research. One area of interest is the development of new fluorinated pharmaceuticals and agrochemicals using DFB as a building block. Another area of interest is the use of DFB in the synthesis of new chiral ligands for enantioselective catalysis. Additionally, the anticancer and anti-inflammatory properties of DFB could be further explored for potential therapeutic applications.
Synthesemethoden
The synthesis of DFB involves the reaction of 2,6-difluorobenzaldehyde with 1,1,1-trifluoro-4-methoxy-2-butanol in the presence of a base such as potassium carbonate. This reaction yields DFB as a yellow solid with a melting point of 89-91°C.
Wissenschaftliche Forschungsanwendungen
DFB is widely used in scientific research as a building block for the synthesis of other compounds. It is commonly used in the synthesis of fluorinated pharmaceuticals, agrochemicals, and materials. DFB is also used in the synthesis of chiral ligands for enantioselective catalysis.
Eigenschaften
CAS-Nummer |
179184-60-2 |
|---|---|
Produktname |
1-(2,6-Difluorophenyl)-4,4,4-trifluorobutane-1,3-dione |
Molekularformel |
C10H5F5O2 |
Molekulargewicht |
252.14 g/mol |
IUPAC-Name |
1-(2,6-difluorophenyl)-4,4,4-trifluorobutane-1,3-dione |
InChI |
InChI=1S/C10H5F5O2/c11-5-2-1-3-6(12)9(5)7(16)4-8(17)10(13,14)15/h1-3H,4H2 |
InChI-Schlüssel |
IKDFOGUGSKSZET-UHFFFAOYSA-N |
SMILES |
C1=CC(=C(C(=C1)F)C(=O)CC(=O)C(F)(F)F)F |
Kanonische SMILES |
C1=CC(=C(C(=C1)F)C(=O)CC(=O)C(F)(F)F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















